
Benzenediazonium, 4-(ethylamino)-3-methyl-, hexafluorophosphate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 4-(ethylamino)-3-methyl-, hexafluorophosphate(1-) is a diazonium salt known for its reactivity and utility in organic synthesis. Diazonium salts are compounds containing a diazonium group, which is a functional group with the formula R-N₂⁺X⁻, where R is an organic group and X is an anion. These compounds are widely used in the synthesis of azo dyes, pharmaceuticals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenediazonium, 4-(ethylamino)-3-methyl-, hexafluorophosphate(1-) typically involves the diazotization of the corresponding aromatic amine. The process generally includes the following steps:
Aromatic Amine Preparation: The starting material, 4-(ethylamino)-3-methylaniline, is synthesized through standard organic synthesis techniques.
Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Salt Formation: The diazonium salt is then treated with hexafluorophosphoric acid to form the stable hexafluorophosphate salt.
Industrial Production Methods
Industrial production of diazonium salts, including benzenediazonium, 4-(ethylamino)-3-methyl-, hexafluorophosphate(1-), follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 4-(ethylamino)-3-methyl-, hexafluorophosphate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other functional groups such as halides, hydroxyl, and cyano groups.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like copper(I) chloride (for chlorination), copper(I) bromide (for bromination), and potassium iodide (for iodination).
Coupling Reactions: Often carried out in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Commonly use reducing agents like sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Yield halogenated aromatic compounds.
Coupling Reactions: Produce azo compounds.
Reduction Reactions: Result in the formation of aromatic amines.
Scientific Research Applications
Benzenediazonium, 4-(ethylamino)-3-methyl-, hexafluorophosphate(1-) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in bioconjugation techniques to label proteins and peptides.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of azo dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenediazonium, 4-(ethylamino)-3-methyl-, hexafluorophosphate(1-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluorophosphate(1-)
- Benzenediazonium, 4-(dimethylamino)-, hexafluorophosphate(1-)
- 4-Formylbenzene diazonium hexafluorophosphate
Uniqueness
Benzenediazonium, 4-(ethylamino)-3-methyl-, hexafluorophosphate(1-) is unique due to its specific substituents, which influence its reactivity and the types of reactions it can undergo. The presence of the ethylamino and methyl groups can affect the electronic properties of the diazonium compound, making it suitable for specific applications in organic synthesis and bioconjugation.
Properties
CAS No. |
68015-91-8 |
|---|---|
Molecular Formula |
C9H12F6N3P |
Molecular Weight |
307.18 g/mol |
IUPAC Name |
4-(ethylamino)-3-methylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C9H12N3.F6P/c1-3-11-9-5-4-8(12-10)6-7(9)2;1-7(2,3,4,5)6/h4-6,11H,3H2,1-2H3;/q+1;-1 |
InChI Key |
USQKZJMNGGNNAP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)[N+]#N)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


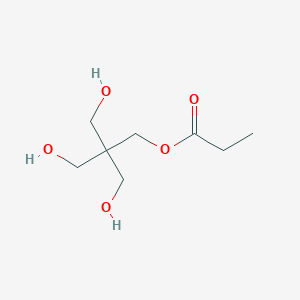

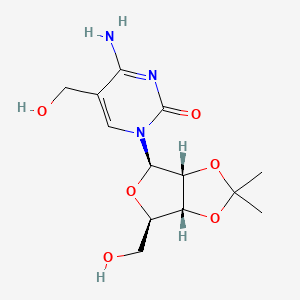
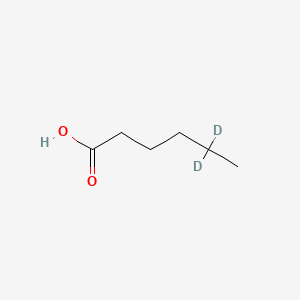


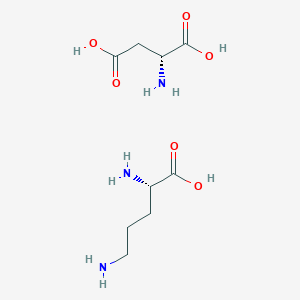
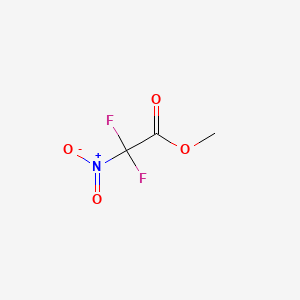

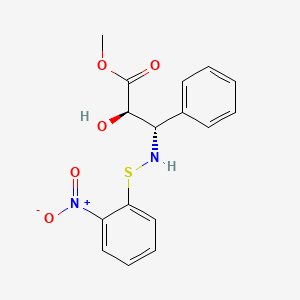
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)



